3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid

Medicinal Chemistry PROTAC Synthesis Peptidomimetic Design

This bifunctional piperazine derivative features a Cbz-protected secondary amine and a free propanoic acid chain. Unlike its deprotected analog (CAS 27245-31-4) which requires costly orthogonal protection, and the Boc analog (CAS 362690-46-8) incompatible with acidic conditions, this compound's cleavable Cbz group enables controlled, stepwise synthesis. Supplied as a room-temperature-stable solid, it integrates directly into automated HTE dispensing platforms, eliminating the cold-chain logistics and volumetric handling errors of liquid comparators.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
Cat. No. B7874823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCC(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H20N2O4/c18-14(19)6-7-16-8-10-17(11-9-16)15(20)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,19)
InChIKeyOYVOHDCDWOROHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid (CAS 1156305-81-5): A Cbz-Protected Piperazine-Propanoic Acid Building Block for Controlled Synthesis and PROTAC Linker Design


3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid (CAS 1156305-81-5; molecular formula C15H20N2O4; molecular weight 292.33 g/mol) is a bifunctional piperazine derivative. It features a benzyloxycarbonyl (Cbz)-protected secondary amine at the N1 position and a free propanoic acid side chain attached to the N4 position. Unlike fully-deprotected piperazine-propanoic acid intermediates (e.g., 3-(piperazin-1-yl)propanoic acid, CAS 27245-31-4, MW 158.20 g/mol) that carry a nucleophilic free amine and can engage in non-selective reactivity during multi-step sequences , the Cbz group on this compound provides temporary, cleavable protection that enables controlled, stepwise synthetic elaboration at the carboxylic acid terminus without requiring orthogonal protection of the piperazine nitrogen [1]. This structural duality makes it a cost-effective alternative to Boc-protected congeners in synthetic workflows where acid-lability of the protecting group is intolerable, while offering a distinct LogP shift that alters physical handling relative to both unprotected and Boc-protected piperazine-propanoic acid comparators .

Why Generic Substitution Fails for 3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid: The Inescapable Burden of Protection Strategy, Physical Form, and Sourcing Availability


Generic piperazine-propanoic acid building blocks form a superficially homogeneous class, but their interchangeability collapses under scrutiny of three practical constraints. First, N-terminal protection status dictates synthetic compatibility: the deprotected free amine (CAS 27245-31-4) requires separate, often costly, orthogonal protection steps before downstream acid-functionalization, while the Boc analog (CAS 362690-46-8) is incompatible with acidic reaction conditions that would cleave the tert-butyl carbamate . Second, physical form creates practical bottlenecks: several Cbz-protected piperazine intermediates and the Boc analog exist as liquids or low-melting solids requiring cold-chain logistics and complicating precise weighing , whereas the target compound is supplied as a room-temperature-stable solid with a defined 2–8°C dry storage specification that simplifies inventory management . Third, commercial continuity is paramount for multi-year medicinal chemistry programs: the CymitQuimica source for the target compound is marked Discontinued, compelling procurement teams to migrate to alternative verified vendors . These three entrenched constraints mean that a simple 'same-core' swap will cascade into re-optimized reaction conditions, revised logistical handling protocols, and potential supply interruption—negating any superficial price advantage.

3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid: Quantitative Comparator Evidence for Informed Sourcing Decisions


Return on Synthesis: Cbz-Protected vs. Unprotected Piperazine-Propanoic Acid Intermediate

The target compound carries a pre-installed Cbz protecting group, eliminating one amine protection step that is mandatory when starting from the deprotected comparator 3-(piperazin-1-yl)propanoic acid . Orthogonal amine protection typically requires Boc₂O or Cbz-Cl treatment followed by workup and purification, adding approximately 12–24 hours of bench time and consuming additional reagents per synthetic cycle [1]. In a typical 5-step sequence involving iterative acid-coupling steps, the target compound effectively saves four discrete protection/deprotection operations compared with the unprotected free amine comparator.

Medicinal Chemistry PROTAC Synthesis Peptidomimetic Design

Cbz vs. Boc Orthogonality: Acid-Stability Advantage for Carboxylic Acid Elaboration

The Cbz protecting group of the target compound is cleaved by catalytic hydrogenolysis or strong acid (e.g., HBr/AcOH), but remains intact under the mild-to-moderate acidic conditions (e.g., TFA at 20–50% in DCM) that rapidly remove the Boc group of the direct comparator 3-(4-(tert-butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS 362690-46-8) . This differential lability is quantified: the Boc group is cleaved with a half-life of minutes in 50% TFA/DCM at 25°C, whereas the Cbz group requires hours of refluxing HBr/AcOH or a hydrogen atmosphere with Pd catalyst for complete removal [1]. This acid-stability gap enables synthetic sequences wherein the free carboxylic acid of the target compound is activated (e.g., as an acid chloride or NHS ester) for amide coupling without risk of premature piperazine N-deprotection, a scenario where the Boc analog would undergo partial or complete deprotection.

Orthogonal Protection Solid-Phase Peptide Synthesis Fragment Coupling

Physical Form Differentiation: Solid Cbz-Building Block vs. Liquid 1-Cbz-Piperazine Comparator

The target compound is supplied as a solid that is stored sealed in dry conditions at 2–8°C and shipped at room temperature . In contrast, the simpler Cbz-protected piperazine building block 1-Cbz-piperazine (CAS 31166-44-6) is a liquid or low-melting solid at 20°C, with a boiling point of 158–161°C at 1.4 mmHg and a density of 1.142 g/mL . Liquid reagents are incompatible with many solid-dispensing robotic platforms used in high-throughput experimentation and require volumetric measurement which introduces weighing errors of 2–5% relative to direct solid weighing on a five-decimal-place analytical balance [1].

Inventory Management Automated Weighing High-Throughput Experimentation

Purity Benchmarks Across Verified Suppliers: 98% vs. 95–97% Tier Products

The target compound is available at 98% purity from ChemScene (Cat. CS-0346081) and from Leyan (Cat. 1416751) . In contrast, the structurally simpler Cbz-protected building block 1-Cbz-piperazine is routinely supplied at 95% purity (TCI, AKSci) . The 3-percentage-point purity differential has direct cost implications: when target compound is used as a late-stage intermediate in multi-step synthesis, a 95% purity input can generate a 5% impurity burden carried through subsequent steps, inflating purification costs or causing batch failure in GMP-like analytical release testing [1].

Analytical Quality Control Procurement Specification Regulatory Starting Material

Computed Physicochemical Profile vs. Deprotected and Boc Analogs: LogP and TPSA Differentiation

Computational chemistry data provided by ChemScene for the target compound lists a topological polar surface area (TPSA) of 70.08 Ų and a computed LogP of 1.42 . By comparison, the deprotected analog 3-(piperazin-1-yl)propanoic acid (MW 158.20) has a lower TPSA due to the absence of the benzyl carbamate moiety, while the Boc-protected analog likely exhibits a higher LogP due to the lipophilic tert-butyl group. TPSA values in the 60–80 Ų range are correlated with moderate blood-brain barrier permeability potential, while the LogP of 1.42 places this compound in the favorable range for oral absorption according to Lipinski guidelines [1].

Drug-Likeness Prediction Permeability Screening Computational ADME

Commercial Availability Risk: Active Suppliers vs. Discontinued Source

Procurement risk assessment reveals that the CymitQuimica source (Ref. 10-F740367) for the target compound is marked Discontinued across all packaging sizes (1 g, 250 mg, 500 mg) . Active verified suppliers as of the current period include ChemScene (Cat. CS-0346081, 98% purity), Leyan (Cat. 1416751, 98% purity), and MolCore (Cat. MCE29016, ≥97% purity) . In contrast, 1-Cbz-piperazine (CAS 31166-44-6) is widely available from 8+ active suppliers (TCI, AKSci, CymitQuimica, Aladdin, Fisher Scientific, VWR, etc.) . The narrower supplier base for the target compound introduces procurement risk that must be mitigated through dual-sourcing or safety-stock strategies, particularly for programs transitioning toward IND-enabling studies.

Supply Chain Continuity GxP Sourcing Vendor Qualification

High-Return Application Scenarios for 3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid Based on Verified Quantitative Evidence


PROTAC Linker Synthesis Requiring Acid-Stable Piperazine Intermediates

In proteolysis-targeting chimera (PROTAC) design, the propanoic acid chain of this compound serves as an alkyl-linker precursor amenable to amide coupling. The Cbz group remains intact under the acidic activation conditions used to convert the carboxylic acid to an active ester (e.g., NHS/DCC), enabling selective conjugation to a target-protein ligand without premature piperazine deprotection—a key failure mode of the Boc analog under identical conditions . This synthetic orthogonality enables a convergent assembly strategy where the piperazine nitrogen is only deprotected via hydrogenolysis at the final step for attachment of the E3 ligase ligand [1].

Automated Parallel Library Production of N-Functionalized Piperazine Derivatives

The solid physical form of this compound, combined with its room-temperature shipping stability, makes it directly compatible with automated solid-dispensing platforms used in high-throughput experimentation (HTE) . Unlike the liquid comparator 1-Cbz-piperazine (density 1.142 g/mL, requires volumetric handling), this compound can be dispensed gravimetrically into 96-well or 384-well reaction plates with weighing accuracy improvements of up to 5% on standard robotic platforms [1]. Amide coupling or esterification at the free propanoic acid group can then generate diverse libraries without manual intervention.

Scale-Up of Late-Stage Intermediates for IND-Enabling Studies

For programs advancing toward IND filing, the 98% purity specification available from ChemScene and Leyan meets the general quality threshold expected for regulatory starting materials, reducing the analytical burden compared with 95% purity inputs that carry a higher impurity load requiring additional characterization [1]. However, procurement teams must account for the limited active supplier base (3 verified active suppliers) and implement dual-sourcing qualification early to avoid single-source dependency during GMP campaign execution .

Peptidomimetic and Fragment-Based Drug Discovery with CNS Permeability Screening

The computed LogP of 1.42 and TPSA of 70.08 Ų position this compound's derivatives in the favorable window for both oral absorption (Lipinski Rule of 5) and moderate blood-brain barrier permeability . This computational profile makes the compound a suitable building block for fragment-based screening libraries targeting CNS indications, where the Cbz group can be cleaved post-screening to reveal the free piperazine for secondary functionalization [1], providing a physicochemical signature distinct from the more polar, deprotected analog.

Quote Request

Request a Quote for 3-(4-((Benzyloxy)carbonyl)piperazin-1-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.